(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
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Overview
Description
The compound “(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a benzylidene group, a hydrazine group, an oxoethyl group, and a phenoxyacetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the hydrazine group could potentially undergo oxidation or reduction reactions, while the methoxy group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are typically determined experimentally .Scientific Research Applications
Photodynamic Therapy Applications
Compounds structurally related to "(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide" have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. For example, zinc phthalocyanines substituted with benzylidene hydrazine derivatives exhibit high singlet oxygen quantum yields, making them potent Type II photosensitizers suitable for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
Another study on dioxomolybdenum(VI) and oxidovanadium(V) complexes derived from hydrazones similar to our compound of interest showed promising antimicrobial activities. These complexes, characterized by their coordination with hydrazone ligands, exhibited good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Sang, Zhang, Lin, Liu, & Liu, 2020).
Antiproliferative Activities
Arylidene-hydrazinyl-thiazole derivatives, sharing a common structural motif with "this compound," have demonstrated significant antiproliferative activity against carcinoma cell lines. Such derivatives could provide a basis for developing new anticancer agents (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014).
Corrosion Inhibition
Triazine derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition properties on mild steel in acidic environments. Such studies indicate potential applications of similar compounds in protecting metals against corrosion, which is crucial for industrial applications (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).
Mechanism of Action
Target of Action
Similar compounds, such as semicarbazones and oxadiazoles, have been known to exhibit biological activity against many common species of bacteria .
Mode of Action
The mode of action of this compound involves a reaction between 4-methoxybenzaldehyde and semicarbazide . The reaction pathways consist of several elementary steps comprising intermediate and transition states . The cyclization of (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide was found via two routes .
Biochemical Pathways
Compounds containing the 1,3,4-oxadiazole ring system have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic activities . They interfere with insect’s chitin biosynthesis, suggesting an impact on biochemical pathways related to these processes .
Result of Action
Semicarbazones, which are similar compounds, are known to exhibit a wide spectrum of anti-fungal and anti-bacterial activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-9-7-14(8-10-15)11-20-21-17(22)12-19-18(23)13-25-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,19,23)(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPNTYUMYEJFQ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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